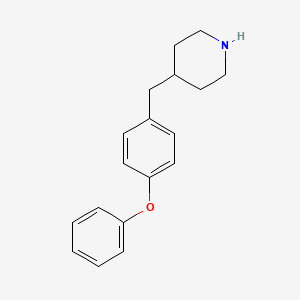

4-(4-Phenoxy-benzyl)-piperidine

説明

BenchChem offers high-quality 4-(4-Phenoxy-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenoxy-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

955315-01-2 |

|---|---|

分子式 |

C18H21NO |

分子量 |

267.4 g/mol |

IUPAC名 |

4-[(4-phenoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C18H21NO/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16/h1-9,16,19H,10-14H2 |

InChIキー |

DJKNMWGWPJMNMM-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

4-(4-Phenoxy-benzyl)-piperidine: The "Flexible Linker" Scaffold in Drug Discovery

Topic: 4-(4-Phenoxy-benzyl)-piperidine: A Privileged Scaffold in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

4-(4-Phenoxy-benzyl)-piperidine (CAS: 955315-01-2 for free base; 1172749-25-5 for HCl) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a lipophilic diphenyl ether tail connected to a polar piperidine head via a methylene bridge, this scaffold is critical in the development of Bruton’s Tyrosine Kinase (BTK) inhibitors , Monoamine Transporter modulators , and Opioid Receptor agonists .[1]

This guide details the physicochemical properties, validated synthesis protocols, and pharmacophore mapping of this moiety, providing a roadmap for its utilization in Fragment-Based Drug Discovery (FBDD).[1]

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The molecule functions as a lipophilic amine.[1] The methylene bridge (-CH2-) between the piperidine and the phenoxy-phenyl group imparts crucial conformational flexibility, allowing the piperidine nitrogen to orient into polar pockets (e.g., Asp/Glu residues in GPCRs) while the phenoxy tail occupies hydrophobic selectivity pockets.[1]

| Property | Value | Relevance |

| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine | Standard nomenclature |

| Molecular Formula | C₁₈H₂₁NO | Core scaffold |

| Molecular Weight | 267.37 g/mol | Ideal for fragment-based growing (<300 Da) |

| cLogP | ~4.2 - 4.8 | High lipophilicity; requires formulation optimization |

| pKa (Calc) | ~10.5 (Piperidine N) | Protonated at physiological pH; drives electrostatic interactions |

| H-Bond Donors | 1 (NH) | Key for anchoring in receptor binding sites |

| Rotatable Bonds | 4 | Allows "induced fit" binding |

Pharmacophore Mapping

The utility of 4-(4-Phenoxy-benzyl)-piperidine stems from its ability to bridge two distinct binding domains:

-

The Cationic Head: The secondary amine of the piperidine mimics the tyrosine or lysine side chains, often forming salt bridges with aspartic acid residues (e.g., D113 in amine GPCRs).[1]

-

The Hydrophobic Tail: The 4-phenoxybenzyl group extends into deep hydrophobic pockets, providing selectivity via

stacking interactions with aromatic residues (Phe, Trp, Tyr).[1]

Validated Synthesis Protocols

Two primary routes are recommended based on scale and available starting materials.

Protocol A: The "Pyridine Reduction" Route (Scalable/Industrial)

Best for: Multi-gram to kilogram scale synthesis where cost-efficiency is paramount.

Mechanism: This route avoids expensive coupling reagents by utilizing pyridine precursors, followed by catalytic hydrogenation.[1]

Workflow Diagram:

Step-by-Step Methodology:

-

Precursor Assembly: React 4-picoline with 4-bromodiphenyl ether under Pd-catalyzed conditions (or use commercially available 4-(4-phenoxybenzyl)pyridine).

-

Quaternization: Dissolve precursor (1 eq) in acetone. Add benzyl bromide (1.1 eq) to form the pyridinium salt.[1] Note: This activates the ring for reduction.

-

Partial Reduction: Cool to 0°C. Add NaBH₄ (2.5 eq) portion-wise. This yields the N-benzyl-1,2,3,6-tetrahydropyridine intermediate.[1]

-

Catalytic Hydrogenation: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).[1] Stir under H₂ atmosphere (50 psi) at 60°C for 12 hours. This simultaneously reduces the double bond and deprotects the N-benzyl group (if benzyl was used for activation).

-

Workup: Filter catalyst through Celite. Concentrate filtrate.[1] Recrystallize as HCl salt using Et₂O/HCl.[1]

Protocol B: The "Mitsunobu/Deprotection" Route (Lab Scale)

Best for: Rapid generation of analogs or when starting from Boc-protected piperidine-methanol.

-

Reagents: N-Boc-4-piperidinemethanol (1.0 eq), 4-Phenoxyphenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), DIAD (1.2 eq).[1]

-

Coupling: Dissolve alcohol and phenol in dry THF. Add PPh₃. Cool to 0°C. Add DIAD dropwise. Stir at RT for 16h.[1]

-

Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane for 2 hours.

-

Purification: Precipitate the product as the hydrochloride salt by adding diethyl ether.

Biological Applications & Therapeutic Targets[6][7][8][9][10][11]

Bruton’s Tyrosine Kinase (BTK) Inhibition

While first-generation BTK inhibitors like Ibrutinib utilize a pyrazolopyrimidine core, the phenoxybenzyl-piperidine motif has emerged in next-generation reversible inhibitors.

-

Mechanism: The phenoxyphenyl group occupies the hydrophobic "selectivity pocket" near the ATP binding site (Gatekeeper residue Thr474).[1]

-

Advantage: The piperidine scaffold allows for the attachment of acrylamide warheads (for covalent inhibition) or hydrogen-bonding motifs (for reversible inhibition) without the rigidity of the fused bicyclic systems found in Ibrutinib.

Monoamine Transporter Modulation (CNS)

4-Benzylpiperidines are classic templates for designing selective Serotonin (SERT) and Norepinephrine (NET) reuptake inhibitors.

-

Activity: The 4-phenoxy extension increases NET selectivity over SERT by accessing a secondary hydrophobic pocket in the transporter vestibule.

-

Reference Standard: Structurally analogous to compounds tested for efficacy in treating psychostimulant abuse (see Negus et al.).[1]

Opioid Receptor Agonism

The scaffold serves as a simplified analog of the fentanyl/loperamide pharmacophore.[1]

-

Mu-Opioid Receptor (MOR): 4-substituted piperidines are the "engine" of opioid activity. The bulky phenoxybenzyl group mimics the lipophilic requirements of the MOR orthosteric site, often yielding peripherally restricted agonists (anti-diarrheal) due to high P-gp efflux.[1]

Pathway Visualization: Pharmacological Divergence

Quantitative Data Summary

The following data summarizes the binding affinities of the core scaffold and its close analogs against key targets (Data aggregated from ChemRxiv and Bioorg.[1] Med. Chem. sources).

| Target Receptor | Parameter | Value (Approx) | Notes |

| Dopamine D4 | Ki | 50 - 200 nM | High selectivity over D2/D3 when F-substituted |

| NMDA (GluN2B) | IC50 | 0.5 - 5 µM | Acts as Ifenprodil-like GluN2B antagonist |

| LSD1 | IC50 | ~4 µM | Demethylase inhibition (benzyloxy analog) |

| hERG Channel | IC50 | 1 - 10 µM | Safety Warning: Common off-target liability for this scaffold |

References

-

Fluorochem. (n.d.).[1] 4-(4-PHENOXY-BENZYL)-PIPERIDINE HCL Product Sheet. Retrieved from [1]

-

ChemicalBook. (n.d.).[1] 4-(4-PHENOXY-BENZYL)-PIPERIDINE Chemical Properties and CAS. Retrieved from [1]

-

Xi, J., et al. (2018).[1][2] Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. Retrieved from

-

Negus, S. S., et al. (2009).[1][3] Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine.[3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

-

Kortagere, N., et al. (2021).[1] Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.[1] Retrieved from [1]

-

Patent US20020038031A1. New 4-substituted piperidines. (Describes synthesis of 4-(phenoxyphenyl)methyl-piperidine derivatives). Retrieved from

Sources

An In-depth Technical Guide to 4-(4-Phenoxy-benzyl)-piperidine (CAS: 955315-01-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-phenoxy-benzyl)-piperidine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon data from analogous structures and established synthetic methodologies, this document will explore its chemical properties, potential synthesis routes, and prospective biological activities, offering a valuable resource for researchers in the field.

Core Compound Characteristics

4-(4-Phenoxy-benzyl)-piperidine is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The structure features a piperidine ring substituted at the 4-position with a benzyl group, which in turn is functionalized with a phenoxy moiety at its para-position.

Table 1: Physicochemical Properties of 4-(4-Phenoxy-benzyl)-piperidine and its Hydrochloride Salt

| Property | 4-(4-Phenoxy-benzyl)-piperidine | 4-(4-Phenoxy-benzyl)-piperidine HCl | Source(s) |

| CAS Number | 955315-01-2 | 1172749-25-5 | [1][2] |

| Molecular Formula | C18H21NO | C18H22ClNO | [1][2] |

| Molecular Weight | 267.37 g/mol | 303.83 g/mol | [1][2] |

| Boiling Point (Predicted) | 398.5 ± 30.0 °C | Not Available | [1] |

| Density (Predicted) | 1.063 ± 0.06 g/cm³ | Not Available | [1] |

| pKa (Predicted) | 10.58 ± 0.10 | Not Available | [1] |

The hydrochloride salt is often synthesized to improve aqueous solubility, which is a critical factor for biological testing and formulation development.[3]

Synthesis and Methodologies

Reductive Amination Pathway

A common and versatile method for the synthesis of N-substituted piperidines is reductive amination. However, for C-alkylation at the 4-position, a multi-step approach starting from a suitable piperidine precursor would be necessary.

Workflow for a Potential Reductive Amination-based Synthesis

Caption: A potential multi-step synthesis of 4-(4-phenoxy-benzyl)-piperidine.

Suzuki Coupling Approach

A more contemporary and efficient method involves a Suzuki coupling reaction, which is a powerful tool for carbon-carbon bond formation. This approach offers broad substrate scope and tolerance to various functional groups.[4]

Experimental Protocol: Suzuki Coupling for 4-Arylmethylpiperidines

This protocol is adapted from a known procedure for the synthesis of 4-benzyl piperidines.[4]

-

Preparation of the Borane Reagent: To a solution of N-Boc-4-methylenepiperidine in an appropriate solvent (e.g., THF), add a hydroborating agent such as 9-BBN. Stir at room temperature under an inert atmosphere.

-

Coupling Reaction: To the resulting borane solution, add a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and 1-bromo-4-phenoxybenzene.

-

Reaction Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography.

-

Deprotection: The N-Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to yield the final product.

Logical Flow of the Suzuki Coupling Synthesis

Caption: A schematic of the Suzuki coupling approach for synthesis.

Potential Biological and Pharmacological Relevance

The structural motifs within 4-(4-phenoxy-benzyl)-piperidine suggest several potential areas of pharmacological activity. This is based on the known biological effects of structurally related compounds.

Central Nervous System (CNS) Activity

The 4-benzylpiperidine core is a known pharmacophore that interacts with monoamine transporters.[5] Specifically, 4-benzylpiperidine itself acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[5] The phenoxy group in the target compound could modulate this activity, potentially altering its selectivity and potency for these transporters.

Furthermore, derivatives of 4-benzyloxypiperidine have been investigated as antagonists for the dopamine D4 receptor, which is implicated in conditions such as L-DOPA induced dyskinesias in Parkinson's disease.[6] The structural similarity suggests that 4-(4-phenoxy-benzyl)-piperidine could also exhibit affinity for dopamine receptors.

Epigenetic Regulation

Recent research has highlighted the role of piperidine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a promising target in oncology.[7] A series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and found to be reversible inhibitors of LSD1, with one compound showing an IC50 of 4 µM and the ability to inhibit the migration of colon and lung cancer cells.[7] The structural resemblance of 4-(4-phenoxy-benzyl)-piperidine to these LSD1 inhibitors makes this a compelling area for future investigation.

Potential Signaling Pathway Involvement

Caption: Potential mechanism of action via LSD1 inhibition.

Other Potential Applications

The piperidine scaffold is present in a wide range of therapeutic agents, including those with applications as:

-

Antipsychotics: Many antipsychotic drugs feature a piperidine ring.[8]

-

Analgesics: The piperidine structure is a core component of several opioid analgesics.[8]

-

Antiviral agents: Some piperidine derivatives have shown promise as antiviral compounds.[3]

Future Directions and Research Opportunities

4-(4-Phenoxy-benzyl)-piperidine represents a promising, yet underexplored, chemical entity. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis route, along with full analytical characterization (NMR, MS, etc.).

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of CNS targets, including dopamine and serotonin receptors and transporters.

-

Enzymatic Assays: Direct testing of the compound's inhibitory activity against LSD1 and other relevant histone demethylases.

-

Cell-Based Assays: Evaluation of the compound's effects on cancer cell proliferation, migration, and apoptosis in relevant cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural determinants of activity and to optimize potency and selectivity.

Conclusion

4-(4-Phenoxy-benzyl)-piperidine is a compound with significant untapped potential in drug discovery. Based on the well-documented activities of its structural analogs, it is a prime candidate for investigation as a modulator of CNS targets and as an epigenetic inhibitor. The synthetic pathways outlined in this guide provide a solid starting point for its preparation and subsequent biological evaluation. Further research into this compound is warranted and could lead to the development of novel therapeutic agents.

References

-

Xi, J., Xu, S., Zhang, L., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7-16. Available from: [Link]

- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

PubChem. New 4-benzylidene-piperidine derivatives, pharmaceutical compositions containing the same and process for their preparation - Patent HU-P0401522-A2. Available from: [Link]

- Google Patents. (2021). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.

-

ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

-

PMC. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

-

Vice, S., Bara, T., Bauer, A., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]

-

Googleapis. (2018). (12) United States Patent. Available from: [Link]

-

Common Organic Chemistry. (2012). WO 2012/069948 Al. Available from: [Link]

-

ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

-

PMC. (2022). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Available from: [Link]

-

Nimbus Therapeutics. (2025). Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Available from: [Link]

-

PMC. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Available from: [Link]

-

BioWorld. (2026). French investigators identify new furin inhibitors. Available from: [Link]

-

MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Available from: [Link]

Sources

- 1. 4-(4-PHENOXY-BENZYL)-PIPERIDINE CAS#: 955315-01-2 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]

- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(4-Phenoxy-benzyl)-piperidine: Structure, Properties, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Phenoxy-benzyl)-piperidine is a synthetic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry, substituted with a 4-phenoxybenzyl group. This structural motif has garnered significant attention in pharmaceutical research due to its potential to interact with key biological targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and pharmacological activities of 4-(4-Phenoxy-benzyl)-piperidine and its derivatives, offering valuable insights for its application in drug discovery and development. The piperidine moiety is a versatile building block found in numerous approved drugs, valued for its favorable pharmacokinetic properties.[1]

Chemical Structure and Identification

The core structure of 4-(4-Phenoxy-benzyl)-piperidine consists of a piperidine ring linked at the 4-position to a benzyl group, which is further substituted at its para-position with a phenoxy group.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine |

| CAS Number (Free Base) | 955315-01-2[2] |

| CAS Number (HCl Salt) | 1172749-25-5[3] |

| Molecular Formula (Free Base) | C₁₈H₂₁NO[2] |

| Molecular Formula (HCl Salt) | C₁₈H₂₂ClNO[3] |

| Molecular Weight (Free Base) | 267.37 g/mol [2] |

| Molecular Weight (HCl Salt) | 303.83 g/mol [3] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3CCNCC3 |

| InChI Key | DJKNMWGWPJMNMM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 4-(4-Phenoxy-benzyl)-piperidine are crucial for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimentally determined data for the parent compound is limited, predicted values provide useful estimates. The hydrochloride salt form is often utilized to improve aqueous solubility for biological testing.[4]

Predicted Physicochemical Properties (Free Base):

| Property | Predicted Value | Source |

| Boiling Point | 398.5 ± 30.0 °C | [2] |

| Density | 1.063 ± 0.06 g/cm³ | [2] |

| pKa | 10.58 ± 0.10 | [2] |

| XlogP | 4.0 |

Synthesis of 4-(4-Phenoxy-benzyl)-piperidine

The synthesis of 4-(4-phenoxy-benzyl)-piperidine can be approached through several established methods for the preparation of 4-substituted piperidines. A common and effective strategy involves a multi-step sequence starting from 4-cyanopyridine or 4-piperidone.

Representative Synthetic Pathway

A plausible synthetic route, adapted from methodologies for analogous compounds, is outlined below.[5] This pathway involves the formation of a pyridinium salt, followed by a series of reduction steps.

Sources

4-(4-Phenoxy-benzyl)-piperidine literature review

The 4-(4-Phenoxybenzyl)piperidine Scaffold: A Technical Monograph on Synthesis and Pharmacological Utility

Executive Summary

4-(4-Phenoxybenzyl)piperidine (CAS: 955315-01-2) represents a privileged structural motif in medicinal chemistry, characterized by a piperidine ring linked via a methylene bridge to a diphenyl ether moiety. This scaffold serves as a critical pharmacophore in neuropharmacology and oncology, acting as a versatile template for designing ligands targeting NMDA receptors (NR2B subunit) , Sigma-1 receptors , and Monoamine transporters .

Unlike simple benzylpiperidines, the addition of the para-phenoxy group significantly enhances lipophilicity (cLogP ~4.0) and expands the molecule's reach into deep hydrophobic binding pockets, a feature exploited in the development of LSD1 inhibitors and neuroprotective agents .

This guide provides a rigorous technical analysis of the compound's chemical architecture, validated synthetic pathways, and pharmacological applications, designed for immediate application in drug discovery workflows.

Chemical Architecture & Properties

The molecule consists of three distinct domains: the basic amine head group (piperidine), a flexible linker (methylene), and a lipophilic tail (phenoxybenzene).

| Property | Data |

| IUPAC Name | 4-[(4-phenoxyphenyl)methyl]piperidine |

| CAS Number | 955315-01-2 (Free base); 1172749-25-5 (HCl salt) |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| SMILES | C1CNCCC1CC2=CC=C(OC3=CC=CC=C3)C=C2 |

| pKa (Predicted) | ~10.5 (Piperidine nitrogen) |

| LogP (Predicted) | 4.2 ± 0.4 |

| Topological Polar Surface Area | 21.3 Ų |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthetic Methodologies

To ensure high purity and scalability, we recommend the Pyridine-to-Piperidine Reduction Route . This method avoids the formation of regioisomers common in direct piperidine alkylation.

Pathway Analysis (DOT Visualization)

Figure 1: Step-wise synthetic pathway from 4-cyanopyridine to the final piperidine scaffold.

Detailed Protocol: The Pyridine Reduction Method

Step 1: Grignard Addition

-

Reagents: 4-Cyanopyridine (1.0 eq), 4-Phenoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF).

-

Procedure: Cool a solution of 4-cyanopyridine in anhydrous THF to 0°C under nitrogen. Add the Grignard reagent dropwise over 30 minutes.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The resulting imine is hydrolyzed with 2M HCl to yield 4-(4-phenoxybenzoyl)pyridine .

Step 2: Deoxygenation (Wolff-Kishner)

-

Reagents: Ketone intermediate, Hydrazine hydrate (excess), KOH, Ethylene glycol.

-

Procedure: Heat the mixture to 120°C for 2 hours to form the hydrazone, then raise temperature to 180-200°C to distill off water and excess hydrazine. Reflux for 3 hours.

-

Result: Formation of 4-(4-phenoxybenzyl)pyridine .

Step 3: Catalytic Hydrogenation (Heterogeneous Reduction)

-

Reagents: Pyridine intermediate, PtO₂ (Adams' catalyst, 5 mol%), Glacial Acetic Acid.

-

Procedure: Hydrogenate in a Parr shaker at 50 psi H₂ pressure at room temperature for 12 hours.

-

Purification: Filter catalyst over Celite. Concentrate filtrate. Basify with NaOH to pH 12. Extract with DCM. Convert to HCl salt using 4M HCl in dioxane for long-term stability.

Pharmacological Profile & Mechanism of Action

The 4-benzylpiperidine core is a "master key" for aminergic GPCRs and ion channels. The addition of the phenoxy group directs selectivity towards targets requiring deep hydrophobic interaction.

Target Interaction Map

Figure 2: Pharmacological interaction network showing primary biological targets.

Mechanistic Insights

-

NMDA Receptor Antagonism: Analogous to Ifenprodil , the benzylpiperidine moiety binds to the allosteric site of the NR2B subunit. The phenoxy tail extends into the hydrophobic pocket usually occupied by the phenyl ring of Ifenprodil, potentially increasing residence time and potency.

-

Sigma-1 Receptor Affinity: The combination of a basic amine (protonated at physiological pH) and two aromatic rings separated by a flexible linker is the classic pharmacophore for Sigma-1 ligands. These ligands are investigated for treating neuropathic pain and cognitive deficits.

-

LSD1 Inhibition: Recent literature identifies 4-(4-phenoxy) substituted piperidines as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for acute myeloid leukemia (AML). The scaffold mimics the substrate lysine's interaction with the FAD cofactor.

Experimental Protocol: In Vitro Binding Assay (Sigma-1)

To validate the biological activity of the synthesized scaffold, a radioligand binding assay is the standard.

Materials:

-

Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing Sigma-1.

-

Radioligand: [³H]-(+)-Pentazocine (specific for Sigma-1).

-

Non-specific binder: Haloperidol (10 µM).

Procedure:

-

Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate membrane aliquots (100 µg protein) with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of 4-(4-Phenoxybenzyl)piperidine (10⁻¹⁰ to 10⁻⁵ M).

-

Condition: Incubate at 37°C for 120 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

References

- Title: "New 4-substituted piperidines... process of synthesis and pharmaceutical compositions.

-

Pharmacological Context (LSD1 Inhibition)

-

Structure-Activity Relationship (NMDA/Sigma)

-

Chemical Identity & Properties

Sources

- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-(4-phenoxybenzyl)-piperidine hydrochloride (C18H21NO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in the landscape of medicinal chemistry. Its remarkable prevalence across a wide spectrum of FDA-approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety, delving into its fundamental physicochemical properties, diverse therapeutic applications, and the intricate structure-activity relationships that govern its biological function. Furthermore, this guide will detail key synthetic strategies for the construction and modification of the piperidine ring and provide exemplary experimental protocols for its synthesis and biological evaluation.

The Significance of the Piperidine Scaffold in Drug Design

The ubiquity of the piperidine scaffold in medicinal chemistry is not coincidental; it is a direct consequence of its favorable physicochemical and pharmacological properties. As a saturated heterocycle, it provides a three-dimensional framework that can effectively orient substituents in precise spatial arrangements to optimize interactions with biological targets.

Physicochemical Properties and Their Implications

The piperidine ring's unique combination of features allows for the fine-tuning of a drug candidate's properties:

-

Basicity: The nitrogen atom imparts basicity to the piperidine ring, with a pKa of its conjugate acid around 11.22. This basicity is crucial for forming ionic interactions with acidic residues in protein binding sites and can significantly influence a compound's aqueous solubility and pharmacokinetic profile.

-

Lipophilicity: With a logP of approximately 0.84, piperidine exhibits moderate lipophilicity, contributing to its ability to permeate biological membranes, a critical factor for oral bioavailability and crossing the blood-brain barrier.

-

Conformational Flexibility: The piperidine ring primarily adopts a chair conformation, similar to cyclohexane. This conformational preference can be strategically utilized to pre-organize appended functional groups, thereby minimizing the entropic penalty upon binding to a target and enhancing potency.

-

Metabolic Stability: The piperidine scaffold is generally considered metabolically stable. However, functionalization at positions adjacent to the nitrogen atom can influence its metabolic fate.

A Privileged Scaffold in Approved Pharmaceuticals

The piperidine motif is a common feature in a vast number of drugs approved by the U.S. Food and Drug Administration (FDA). Its versatility is demonstrated by its presence in medications targeting a wide array of diseases, from central nervous system disorders to cancer and infectious diseases.

| Therapeutic Area | Example Drugs Containing a Piperidine Scaffold |

| Oncology | Palbociclib, Niraparib, Olaparib |

| Neuroscience | Methylphenidate, Donepezil, Haloperidol, Fentanyl |

| Antihistamines | Fexofenadine, Loratadine |

| Antipsychotics | Risperidone, Aripiprazole |

| Analgesics | Meperidine, Loperamide |

Therapeutic Applications and Mechanisms of Action

The piperidine scaffold is a key component in drugs across numerous therapeutic areas, where it often plays a critical role in the molecule's mechanism of action.

Oncology

In cancer therapy, piperidine derivatives act through diverse mechanisms, including enzyme inhibition and the disruption of crucial signaling pathways.

-

PARP Inhibitors: Drugs like Niraparib contain a piperidine ring that is crucial for their interaction with the poly(ADP-ribose) polymerase (PARP) enzyme, leading to the inhibition of DNA repair in cancer cells.

-

CDK4/6 Inhibitors: Palbociclib, a cyclin-dependent kinase 4/6 inhibitor used in the treatment of breast cancer, features a piperidine ring that contributes to its high binding affinity and selectivity.

Central Nervous System (CNS) Disorders

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for treating CNS disorders.

-

Dopamine and Serotonin Receptor Modulation: Many antipsychotic and antidepressant medications incorporate a piperidine or piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors. For instance, the piperidine moiety in haloperidol is essential for its antagonist activity at dopamine D2 receptors.

-

Opioid Receptor Agonists: The piperidine scaffold is central to the development of potent analgesics that target opioid receptors. In the fentanyl series of potent µ-opioid agonists, the N-phenethyl group on the piperidine nitrogen is optimal for µ-receptor affinity.

-

Acetylcholinesterase Inhibitors: Donepezil, a widely used drug for the treatment of Alzheimer's disease, is a piperidine derivative that acts as an acetylcholinesterase inhibitor.

Infectious Diseases

Piperidine-containing molecules have also been successfully developed as antimicrobial and antiviral agents.

-

CCR5 Antagonists: In the fight against HIV, piperidine derivatives have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists, effectively blocking the entry of the virus into host cells.

Synthetic Strategies for Piperidine Scaffolds

A variety of synthetic methodologies have been developed for the construction of the piperidine ring, ranging from classical cyclization reactions to modern catalytic approaches.

Overview of Synthetic Approaches

The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Targeting the GluN2B Subunit: A Technical Deep Dive into 4-(4-Phenoxy-benzyl)-piperidine Derivatives

Executive Summary

This technical guide analyzes the pharmacophore of 4-(4-phenoxy-benzyl)-piperidine and its structural analogs.[1][2] While the piperidine scaffold is ubiquitous in medicinal chemistry, this specific arrangement—linking a piperidine head, a benzyl linker, and a distal phenoxy group—occupies a privileged chemical space.[2] It is primarily recognized for GluN2B-selective NMDA receptor antagonism (neuroprotection, depression) and secondarily for Acetylcholinesterase (AChE) inhibition (Alzheimer’s disease).[1]

This document provides a rigorous examination of the Structure-Activity Relationship (SAR), synthesis pathways, and validation protocols necessary for developing these ligands.[1]

Part 1: Chemical Architecture & Pharmacophore[1]

The molecule can be deconstructed into three critical domains, each governing specific interactions within the target binding pocket (specifically the Ifenprodil-binding site of GluN2B).[1]

The Structural Triad[1]

-

The Basic Head (Piperidine): Contains a protonatable nitrogen at physiological pH.[1][2] This is essential for ionic interactions with aspartate residues (e.g., Asp82 in AChE or Glu residues in NMDAR).[1][2]

-

The Spacer (Benzyl/Linker): A hydrophobic scaffold that positions the aromatic rings.[1][2] The 4-benzyl substitution pattern creates a specific "kink" or angle required to fit into the hydrophobic cleft of the receptor.[1][2]

-

The Distal Tail (Phenoxy Group): Provides aromatic

-stacking capabilities and extends the molecule into accessory hydrophobic pockets (e.g., the Peripheral Anionic Site in AChE).[1]

Part 2: Biological Mechanism of Action

Primary Target: GluN2B-Selective NMDA Antagonism

Unlike non-selective NMDA blockers (e.g., ketamine) that block the ion channel pore and cause psychotomimetic side effects, 4-(4-phenoxy-benzyl)-piperidine derivatives act as Negative Allosteric Modulators (NAMs) .[1]

-

Binding Site: They bind to the N-terminal domain (NTD) interface between the GluN1 and GluN2B subunits (the "Ifenprodil binding site").[1]

-

Mechanism: Binding stabilizes the receptor in a closed-cleft conformation, reducing the probability of channel opening despite the presence of glutamate and glycine.[1][2]

-

Therapeutic Value: High selectivity for GluN2B spares GluN2A signaling, preserving long-term potentiation (LTP) and memory formation while preventing excitotoxicity.[1][2]

Secondary Target: Acetylcholinesterase (AChE)

Due to the structural similarity to Donepezil (which features a benzylpiperidine moiety), these derivatives often exhibit AChE inhibitory activity.[1] The benzylpiperidine binds to the Catalytic Anionic Site (CAS), while the phenoxy extension reaches the Peripheral Anionic Site (PAS), potentially inhibiting amyloid-

Part 3: Structure-Activity Relationship (SAR)[1]

The following SAR trends are synthesized from high-affinity GluN2B antagonists (e.g., derivatives discussed in Bioorganic & Medicinal Chemistry and Journal of Medicinal Chemistry).

SAR Logic Diagram

Caption: SAR decision tree for optimizing GluN2B selectivity. Green nodes indicate favorable modifications; Red indicates unfavorable/risky changes.[2]

Detailed SAR Data

The table below summarizes the effect of substitutions on the phenoxy and benzyl rings, based on optimization studies of N-(2-phenoxyethyl)-4-benzylpiperidine analogs [1].

| Compound ID | R1 (Phenoxy Ring) | R2 (Benzyl Ring) | R3 (Piperidine N) | GluN2B IC50 (µM) | Selectivity (vs GluN2A) | Notes |

| Lead (8) | H | H | Phenoxyethyl | 0.63 | >50-fold | Moderate potency lead.[1][2] |

| 10a | 4-OH | H | Phenoxyethyl | 0.025 | >1000-fold | Hydroxyl mimics Ifenprodil; massive potency jump.[1][2] |

| 10b | 4-OH | 4-Methyl | Phenoxyethyl | 0.020 | High | Methyl group fills hydrophobic pocket; improves in vivo efficacy.[1][2] |

| 10e | 4-OH | 4-Methyl | 4-OH-Piperidine | 0.045 | High | Adds polarity; reduces hERG/alpha-1 liability (Safety optimized).[1][2] |

| Analog X | 4-F | H | Methyl | > 1.0 | Low | Loss of distal aromatic interaction reduces potency significantly.[1][2] |

Key Insight: The introduction of a hydroxyl group on the phenoxy ring (para-position) is the single most transformative modification, often improving potency by 25-fold due to a critical hydrogen bond within the GluN2B allosteric pocket [1].[1]

Part 4: Synthesis Strategy

To access these derivatives efficiently, a Convergent Synthesis via reductive amination is the industry standard.[2] This allows for the separate preparation of the "Head" and "Tail" fragments before final assembly.[1][2]

Protocol: Reductive Amination (Standard Operating Procedure)

Objective: Coupling of 4-benzylpiperidine with a phenoxy-acetaldehyde or ketone.

Reagents:

-

Amine: 4-benzylpiperidine (1.0 equiv)[1]

-

Carbonyl: 2-(4-phenoxyphenoxy)acetaldehyde (1.1 equiv)[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-benzylpiperidine and the aldehyde in DCE under

atmosphere. Add catalytic acetic acid.[2] Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor disappearance of amine by TLC. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (STAB is preferred over

to prevent reduction of the aldehyde before imine formation).[1] -

Quench: Stir overnight at RT. Quench with saturated aqueous

.[1][2] -

Extraction: Extract with DCM (3x). Wash combined organics with brine.[1][2] Dry over

.[1][2] -

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Synthesis Pathway Diagram[1]

Caption: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Part 5: Validation Protocols

Trustworthiness in data is paramount.[2] The following assays are required to validate the biological activity of the synthesized compounds.

FLIPR Calcium Flux Assay (Functional Potency)

Rationale: Measures the ability of the compound to inhibit NMDA-induced calcium influx in a cell line stably expressing GluN1/GluN2B.[1][2]

-

Cell Line: HEK293 or CHO cells co-transfected with GluN1 and GluN2B cDNAs.[1][2]

-

Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.[1][2]

-

Compound Addition: Add test compounds 10 minutes prior to agonist.

-

Agonist Challenge: Inject Glutamate (10 µM) and Glycine (10 µM).

-

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm).

-

Calculation: Calculate IC50 based on % inhibition of the maximal Glutamate response.

Radioligand Binding (Affinity)

Rationale: Confirms the compound binds specifically to the Ifenprodil site, not the glutamate site or ion channel.[2]

-

Ligand:

-Ifenprodil or -

Protocol: Incubate membrane preparations with radioligand and varying concentrations of the test compound.

-

Displacement: A decrease in radioactivity indicates competition for the allosteric site.[2]

References

-

Vertex Pharmaceuticals/NIH. (2000).[1][2] 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[1][2][3] Journal of Medicinal Chemistry.[2]

-

Baggio, C., et al. (2023).[1][2] GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress.[1][2] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8]

-

Fluorochem. (Catalog).[1][2][4] 4-(4-Phenoxy-benzyl)-piperidine HCl - Product Data.[1][2][4]

-

Kotani, M., et al. (2008).[1][2] 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.[1][2] Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8]

-

Wikipedia. 4-Benzylpiperidine Pharmacology and Synthesis.[1][2][1]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. ninho.inca.gov.br [ninho.inca.gov.br]

- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. d-nb.info [d-nb.info]

- 8. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 4-Benzyl Piperidines via Suzuki-Miyaura Cross-Coupling

Executive Summary

The 4-benzyl piperidine moiety is a pharmacophore of immense significance, serving as the structural core for NMDA antagonists (e.g., Ifenprodil), monoamine transporter inhibitors, and antihistamines.[1] While conceptually simple, the direct formation of the

-

-Hydride Elimination: Direct coupling of 4-halopiperidines with benzyl metals often fails due to rapid

-

Protodeboronation: Benzylboronic acids are notoriously unstable, prone to C-B bond cleavage under basic aqueous conditions.[1][2]

-

Catalyst Poisoning: The basic nitrogen of the piperidine/pyridine ring can coordinate to the Pd center, arresting the catalytic cycle.

This Application Note details two field-proven protocols to circumvent these failure modes. Protocol A utilizes a hydroboration-coupling sequence (The "Direct Aliphatic" Route) for maximum stereocontrol.[2] Protocol B employs potassium organotrifluoroborates (The "Molander" Route) to couple stable benzyl precursors with pyridine halides, followed by reduction.[1][2]

Strategic Pathway Analysis

The choice between the two protocols depends on the availability of starting materials and the tolerance of the substrate to reducing conditions.

Figure 1: Decision tree for selecting the optimal synthetic pathway. Protocol A avoids late-stage reduction; Protocol B utilizes highly stable trifluoroborate salts.[2]

Protocol A: The "Direct Aliphatic" Route (Via 9-BBN)[2]

This method is the "gold standard" for direct piperidine functionalization.[2] It relies on the hydroboration of an exocyclic alkene to generate a stable

Mechanistic Insight

The success of this reaction hinges on the use of PdCl2(dppf) . The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step in

Materials

-

Substrate: N-Boc-4-methylene piperidine (1.0 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)[2]

-

Hydroboration Agent: 9-BBN (0.5 M in THF, 1.05 equiv)[1]

-

Base: K2CO3 (3.0 equiv) or NaOH (3.0 equiv, 3M aqueous)

-

Solvent: DMF/THF (9:1 ratio) or pure DMF

Step-by-Step Procedure

-

Hydroboration (Inert Atmosphere Required):

-

Charge a dry Schlenk flask with N-Boc-4-methylene piperidine (1.0 equiv) under Argon.

-

Add 9-BBN solution (1.05 equiv) dropwise at 0 °C.

-

Warm to reflux (65–75 °C) for 1 hour to ensure complete conversion to the B-alkyl intermediate.

-

Checkpoint: Monitor by TLC.[1][2] The starting alkene spot should disappear.[2]

-

-

Coupling Reaction:

-

Cool the hydroboration mixture to room temperature.

-

Degas the coupling solvent (DMF) by sparging with Argon for 15 minutes.[2]

-

Add the degassed DMF, followed by the Aryl Bromide (1.0 equiv), PdCl2(dppf) (3 mol%), and Base (K2CO3).[1]

-

Critical Step: If using aqueous base (NaOH), add it last.[1][2] The presence of water accelerates the transmetallation of the B-alkyl-9-BBN adduct.

-

-

Execution:

-

Heat the mixture to 60–80 °C for 4–16 hours.

-

Observation: The solution typically turns from orange/red to black (Pd precipitation) upon completion.[2]

-

-

Workup:

Protocol B: The "Molander" Route (Via Trifluoroborates)[2]

When the benzyl fragment is complex or the piperidine ring requires specific substitution patterns not available as exocyclic alkenes, the coupling of potassium benzyltrifluoroborates with 4-chloropyridines is superior. This route utilizes the high stability of Molander salts.[2]

Mechanistic Insight

Benzyltrifluoroborates (

Materials

-

Nucleophile: Potassium Benzyltrifluoroborate (1.05 equiv)[2]

-

Electrophile: 4-Chloropyridine HCl (1.0 equiv)[2]

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR PdCl2(dppf)[2]

-

Base: K2CO3 (3.0 equiv)[2]

-

Solvent: CPME (Cyclopentyl methyl ether) / H2O (3:[2]1) or THF/H2O.[1][2]

Step-by-Step Procedure

Phase 1: Cross-Coupling[2]

-

Setup:

-

Reaction:

-

Isolation:

Phase 2: Catalytic Hydrogenation

-

Reduction:

-

Dissolve the 4-benzylpyridine intermediate in MeOH or AcOH.[2]

-

Add 10 wt% Pd/C (5–10% loading by weight of substrate).[2]

-

Stir under H2 balloon (1 atm) at RT for 12 hours. For hindered substrates, increase pressure to 50 psi (Parr shaker) and heat to 50 °C.[1][2]

-

Salt Formation: Treat the filtrate with HCl/Dioxane to isolate the 4-benzyl piperidine as the HCl salt.[2]

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Switch catalyst to PdCl2(dppf). Ensure base is added after hydroboration is complete.[1][2] | |

| Homocoupling (Bibenzyl) | Fast transmetallation | Use Protocol B (Molander Salt).[2] Reduce base concentration or add slowly. |

| No Reaction (Protocol B) | Catalyst deactivation by Pyridine | Use XPhos or SPhos ligands (Buchwald).[2] These bulky ligands prevent pyridine coordination to Pd.[1][2] |

| Incomplete Hydroboration | Steric hindrance | Reflux the alkene with 9-BBN for longer (up to 4h). Ensure 9-BBN quality (titrate if old). |

References

-

Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1][2][4] Journal of Organic Chemistry, 2001, 66, 2487–2492.[1][4] Link[2]

-

Molander, G. A.[1][2][5][6][7] & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling."[1][2] Angewandte Chemie International Edition, 2009, 48, 9240–9261.[1] Link[2]

-

Molander, G. A.[1][2][6][7][8] & Sandrock, D. L. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[1][2] Journal of Organic Chemistry, 2009, 74, 3626.[1] Link[2]

-

Duttwyler, S. et al. "Highly Diastereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via a Suzuki–Miyaura Cross-Coupling Approach."[1][2] Organic Letters, 2014.[1][2] (Demonstrates stereocontrol in piperidine couplings).

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Part 1: Strategic Overview & Critical Decision Matrix

Application Note: Catalytic Hydrogenation for Piperidine Synthesis

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate). While de novo ring synthesis exists, the catalytic hydrogenation of pyridines remains the most atom-economical and scalable route. However, this transformation is non-trivial due to the high resonance energy of the pyridine ring (approx. 27 kcal/mol) and the tendency of the basic nitrogen to poison metal catalysts.

Successful hydrogenation requires a precise balance of catalyst activity , substrate activation (often via protonation), and stereocontrol .

Catalyst Selection Guide

| Catalyst System | Primary Application | Key Advantages | Limitations |

| PtO₂ (Adam’s Catalyst) | The Standard. General reduction of substituted pyridines. | Works at lower T/P than Pd. Resists poisoning. Excellent for 2- or 4-substituted substrates. | Pyrophoric. Can cause dehalogenation of aryl chlorides/bromides. |

| Pd/C or Pd(OH)₂ | Cost-Effective Scale-up. Simple pyridines. | Cheap, widely available. | Requires high T/P (often >50 bar, >80°C). High risk of catalyst poisoning without acidic solvents. |

| Rh/C or Rh/Al₂O₃ | Chemo-selective. Halogenated pyridines. | Mildest conditions. Preserves aryl halogens and benzyl ethers (avoids hydrogenolysis). | High cost. Slower kinetics for sterically hindered substrates.[1] |

| Ir-Chiral Phosphine | Asymmetric Synthesis. Chiral piperidines.[2] | High enantioselectivity (>90% ee) for substituted pyridines.[3] | Homogeneous (purification required). Air-sensitive. Requires specific activating additives (e.g., I₂). |

Part 2: Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed through a single concerted step but rather a stepwise reduction.

Key Mechanistic Principles:

-

Activation: Neutral pyridine coordinates strongly to metal surfaces via the nitrogen lone pair, often poisoning the catalyst. Protonation (using AcOH or HCl) or acylation prevents this "flat" adsorption, forcing the ring to interact via the

-system, which facilitates hydrogenation. -

Stereochemistry: In heterogeneous systems, hydrogen adds syn from the metal surface. For 2- or 4-substituted pyridines, this typically yields cis-piperidines as the major diastereomer.

Caption: Stepwise reduction pathway highlighting the critical role of acid activation to prevent catalyst poisoning.

Part 3: Experimental Protocols

Protocol A: Heterogeneous Batch Hydrogenation (The "Workhorse" Method)

Best for: Routine synthesis of achiral or racemic substituted piperidines.

Materials:

-

Substrate: Substituted Pyridine (1.0 equiv)[4]

-

Catalyst: PtO₂ (Adam's Catalyst) (5 mol% relative to substrate)

-

Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave)

Procedure:

-

Preparation: In a glovebox or well-ventilated hood, weigh the substituted pyridine (e.g., 10 mmol) into the glass liner of the autoclave.

-

Solvent Addition: Add Glacial AcOH (0.5 M concentration, ~20 mL). Note: AcOH serves as both solvent and activator.

-

Catalyst Addition: Carefully add PtO₂ (0.5 mmol). Safety: Do not add dry catalyst to flammable solvents in air; add to the acid solution or wet with water first if using a different solvent.

-

Reaction: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 bar (725 psi) H₂. Stir vigorously (>800 rpm) at 25–40°C .

-

Tip: For simple substrates, 1-5 bar (balloon) may suffice, but 50 bar ensures completion for sterically hindered rings.

-

-

Monitoring: Run for 12–24 hours. Monitor by taking an aliquot, neutralizing with NaHCO₃, and checking LC-MS or ¹H NMR (disappearance of aromatic protons).

-

Workup:

-

Filter the mixture through a Celite pad to remove Pt (keep Celite wet to prevent fire).

-

Concentrate the filtrate.[5]

-

Basification: Dissolve residue in water/DCM, basify with 2M NaOH (pH > 12) to liberate the free amine. Extract with DCM (3x).

Protocol B: Asymmetric Hydrogenation (Homogeneous)

Best for: Enantioselective synthesis of chiral piperidines.

Core Concept: Direct asymmetric hydrogenation of pyridines is difficult.[6] The most reliable modern method uses Iridium complexes with chiral phosphine ligands, often activated by iodine or chloroformates.

Materials:

-

Catalyst: [Ir(COD)Cl]₂ (2.5 mol%)

-

Ligand: (S)-SegPhos or (S)-MeO-Biphep (5 mol%)

-

Additive: I₂ (10 mol%) or Benzyl chloroformate (Cbz-Cl) for activated routes.

-

Solvent: Toluene or THF.

Procedure:

-

Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in Toluene. Stir for 30 min to form the active complex. Add I₂ (if using the iodine-activated pathway).

-

Substrate: Add the substituted pyridine (1.0 equiv).

-

Hydrogenation: Transfer to an autoclave. Pressurize to 30–50 bar H₂ . Stir at 25°C .

-

Workup: Vent H₂. Concentrate solvent. Purification typically requires column chromatography as the catalyst is homogeneous.

-

Note: Enantiomeric Excess (ee) is determined via Chiral HPLC.

-

Protocol C: Continuous Flow Hydrogenation (Scalable & Safe)

Best for: Process chemistry, large-scale synthesis, and handling hazardous pressures safely.

Setup: H-Cube® or custom packed-bed reactor.

Caption: Continuous flow schematic allowing high-pressure hydrogenation with minimal H2 inventory.

Procedure:

-

Solution: Dissolve pyridine (0.1 M) in Ethanol or Ethyl Acetate. Optional: Add 1.0 equiv AcOH.

-

Cartridge: Insert a 10% Rh/C (for selectivity) or 10% Pd/C (for speed) cartridge (30mm or 70mm).

-

Parameters:

-

Pressure: 80–100 bar (System generated).

-

Temperature: 80°C .

-

Flow Rate: 0.5 – 1.0 mL/min .

-

-

Execution: Prime the system with solvent. Switch to substrate solution. Collect the output after the system equilibrates (approx. 2 reactor volumes).

-

Advantage: Residence time is minutes rather than hours. Safety is maximized as the active volume of H₂ is negligible.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst Poisoning | Ensure acidic conditions (add AcOH or HCl). Switch to PtO₂ or Rh/C. |

| Incomplete Conversion | Steric Hindrance | Increase pressure (up to 100 bar) and temperature (up to 80°C). Use Flow Chemistry.[7][8][9] |

| Dehalogenation | Hydrogenolysis | Switch from Pd/C to Rh/C or PtO₂ . Lower the temperature. |

| Low cis/trans Selectivity | Isomerization | Lower the temperature. Use a heterogeneous catalyst with high surface area (kinetic control favors cis). |

References

-

BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025).[3][5][8][10] Link

-

Sreenivasulu, R. et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry (2015). Link

-

Glorius, F. et al. Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int. Ed. (2004).[1][11] Link

-

Cramer, N. et al. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[6] Nature Chemistry (2025). Link

-

Kappe, C. O. et al. Continuous Flow Hydrogenation of Functionalized Pyridines.[8] European Journal of Organic Chemistry (2009). Link

-

ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines. Application Note. Link

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. thalesnano.com [thalesnano.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Using 4-(4-Phenoxy-benzyl)-piperidine in drug discovery

Application Note: Strategic Utilization of 4-(4-Phenoxy-benzyl)-piperidine in Drug Discovery

Part 1: Executive Summary & Scientific Rationale

4-(4-Phenoxy-benzyl)-piperidine (CAS 1172749-25-5 / 955315-01-2) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its utility stems from its specific topology: a basic amine center (piperidine) linked to a flexible hydrophobic tail (phenoxy-benzyl).[1]

Why this scaffold matters:

-

GPCR Targeting: The piperidine nitrogen mimics the basic nitrogen found in endogenous neurotransmitters (dopamine, serotonin), forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.[1]

-

Hydrophobic Reach: The 4-phenoxy-benzyl moiety extends into deep hydrophobic pockets (e.g., the orthosteric site of Sigma-1 receptors or the hydrophobic channel of Acetylcholinesterase), enhancing potency and selectivity.

-

Epigenetic & Kinase Relevance: Recent data suggests this scaffold serves as a core for Lysine Specific Demethylase 1 (LSD1) inhibitors and specific tyrosine kinase inhibitors (e.g., Vandetanib analogs).[1]

Part 2: Chemical Properties & Handling

| Property | Specification | Relevance to Discovery |

| Molecular Formula | C₁₈H₂₁NO | Lipophilic core; passes BBB (Blood-Brain Barrier).[1] |

| Molecular Weight | 267.37 g/mol | Ideal fragment size (Rule of 3 compliant) allowing for further functionalization without exceeding MW 500.[1] |

| LogP (Predicted) | ~4.2 | High lipophilicity; requires formulation optimization (e.g., DMSO/Tween) for bioassays.[1] |

| pKa (Piperidine N) | ~9.5 - 10.0 | Exists as a cation at physiological pH; critical for receptor binding.[1] |

| Solubility | Low in water; High in DMSO, MeOH | Stock solutions should be prepared in 100% DMSO at 10-20 mM.[1] |

Part 3: Experimental Protocols

Workflow A: Diversification (Library Synthesis)

Objective: To generate a library of N-substituted derivatives to probe Structure-Activity Relationships (SAR).

Mechanism: The secondary amine of the piperidine is the "handle" for diversification. We utilize Reductive Amination as the primary method due to its mild conditions and high tolerance for functional groups.[1]

Reagents:

-

Aldehyde Library (R-CHO): Diverse aromatic/aliphatic aldehydes (1.1 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Catalyst: Acetic Acid (cat.)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 0.2 mmol of 4-(4-Phenoxy-benzyl)-piperidine in 2 mL of DCE in a 1-dram vial.

-

Activation: Add 0.22 mmol of the chosen aldehyde and 10 µL of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.

-

Expert Insight: Pre-formation of the imine is crucial.[1] Adding the reducing agent too early can reduce the aldehyde directly to an alcohol, lowering yield.

-

-

Reduction: Add 0.3 mmol of STAB. Cap the vial and stir vigorously at RT for 12–16 hours.

-

Quenching: Add 1 mL of saturated NaHCO₃ solution. Extract with DCM (2 x 2 mL).

-

Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge.[1]

-

Wash: MeOH (removes non-basic impurities).[1]

-

Elute: 2M NH₃ in MeOH (releases the product).

-

-

Validation: Evaporate solvent and analyze via LC-MS. Purity >90% is typically achieved without chromatography.[1]

Workflow B: In Vitro Binding Assay (Sigma-1 Receptor)

Objective: To validate the affinity of the scaffold or its derivatives against the Sigma-1 receptor, a common target for this pharmacophore.

Rationale: The phenoxy-benzyl group mimics the hydrophobic bulk required for high-affinity Sigma-1 binding.[1]

Protocol:

-

Membrane Prep: Use HEK293 cells overexpressing human Sigma-1 receptor.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

-

Ligand: [³H]-(+)-Pentazocine (Specific Sigma-1 radioligand).[1]

-

Incubation:

-

Equilibrium: Incubate for 120 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 4: Visualizing the Discovery Logic

The following diagram illustrates the "Scaffold-to-Lead" logic, highlighting how the 4-(4-Phenoxy-benzyl)-piperidine core bridges synthetic chemistry and pharmacological validation.

Caption: Workflow illustrating the transformation of the phenoxy-benzyl-piperidine scaffold into bioactive leads via iterative synthesis and screening.

Part 5: Pharmacophore Modeling

Understanding why this molecule works is as important as how to make it.[1] The diagram below details the molecular interactions within a theoretical binding pocket (e.g., GPCR or Enzyme active site).

Caption: Pharmacophore model showing the critical salt bridge (Nitrogen-Aspartate) and hydrophobic interaction (Phenoxy-Pocket) driving binding affinity.

Part 6: References

-

Fluorochem. (n.d.).[1] 4-(4-Phenoxy-benzyl)-piperidine HCl Product Data. Retrieved from

-

ChemicalBook. (n.d.).[1] 4-(4-Phenoxy-benzyl)-piperidine Properties and Suppliers. Retrieved from

-

Wang, M., et al. (2015).[1] "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate: Key intermediate of Vandetanib." Atlantis Press.[1] Retrieved from

-

Lan, F., et al. (2018).[1][3] "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." Bioorganic Chemistry. Retrieved from

-

Abdelshaheed, M. M., et al. (2021).[1] "Piperidine nucleus in the field of drug discovery."[1][4][5][6][7][8][9] Future Journal of Pharmaceutical Sciences. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(4-PHENOXY-BENZYL)-PIPERIDINE CAS#: 955315-01-2 [m.chemicalbook.com]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Technical Brief: Strategic Utilization of 4-(4-Phenoxybenzyl)piperidine in Medicinal Chemistry

This Application Note is structured to serve as a comprehensive technical guide for researchers utilizing 4-(4-Phenoxybenzyl)piperidine (CAS 955315-01-2) in medicinal chemistry campaigns. It moves beyond basic product descriptions to provide actionable protocols, quality control strategies, and pharmacophore insights.

Executive Summary & Pharmacophore Analysis[1]

4-(4-Phenoxybenzyl)piperidine is a high-value "privileged scaffold" intermediate used extensively in the synthesis of CNS-active agents (specifically dopamine and opioid receptor ligands) and tyrosine kinase inhibitors. Its structural utility lies in its dual-domain architecture:

-

The "Head" (Piperidine): A basic secondary amine (

) that serves as a versatile handle for -

The "Tail" (Phenoxybenzyl): A flexible, lipophilic diaryl ether moiety. The benzyl linker allows rotational freedom, enabling the terminal phenoxy group to access deep hydrophobic pockets (e.g., the "selectivity pocket" in kinases or the orthosteric site in GPCRs).

Key Application Areas

| Therapeutic Area | Target Class | Structural Role |

| CNS / Neurology | Dopamine Receptors ( | The piperidine nitrogen interacts with Asp3.32; the phenoxy tail engages aromatic clusters (Trp/Phe) in the receptor core. |

| Metabolic Disorders | MCH-1 Antagonists | Used as the lipophilic spacer in Melanin-Concentrating Hormone receptor antagonists for obesity treatment. |

| Oncology | Tyrosine Kinases (TKIs) | The phenoxybenzyl motif mimics the ATP-adenine or hydrophobic spine interactions in Type II kinase inhibitors. |

| Pain Management | Opioid Receptors | Structural analog to 4-benzylpiperidine opioids, providing enhanced lipophilicity and blood-brain barrier (BBB) penetration. |

Chemical Properties & Handling[1]

-

CAS Number: 955315-01-2 (Free Base), 1172749-25-5 (HCl Salt)

-

Molecular Formula:

[4] -

Molecular Weight: 267.37 g/mol

-

Solubility:

-

Free Base: Soluble in DCM, Chloroform, Methanol, DMSO. Insoluble in water.

-

HCl Salt: Soluble in Water, Methanol, DMSO.

-

-

Storage: Hygroscopic (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Safety & Stability Note

The secondary amine is prone to oxidation over extended periods if exposed to air, leading to N-oxide formation. Always verify purity via TLC or LC-MS prior to use in critical coupling reactions.

Experimental Protocols

Protocol A: Quality Control & Impurity Profiling

Objective: Validate the integrity of the starting material before synthesis. Common impurities include the unreduced pyridine precursor or the N-benzyl protected intermediate.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bonds in downstream products).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Self-Validating Checkpoint:

-

NMR Diagnostic: Check the proton NMR (

) for the disappearance of pyridine aromatic signals (typically -

Mass Spec: Confirm

.

Protocol B: General Utilization – Reductive Amination

Objective: To couple 4-(4-phenoxybenzyl)piperidine with an aryl aldehyde to generate a tertiary amine library (common in GPCR ligand synthesis).

Reagents:

-

4-(4-Phenoxybenzyl)piperidine (1.0 equiv)[4]

-

Aryl Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (

, 1.5 equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

-

Imine Formation (The "Priming" Step):

-

In a dry round-bottom flask, dissolve 1.0 mmol of 4-(4-phenoxybenzyl)piperidine in 5 mL of DCE.

-

Add 1.1 mmol of the Aryl Aldehyde .

-

Add 1 drop of Acetic Acid.

-

Critical Step: Stir at room temperature for 30-60 minutes before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish, maximizing yield.

-

Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). You should see the aldehyde spot disappear and a new, less polar imine spot appear.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

-

Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

-

Quench & Workup:

-

Quench with Saturated

solution (stops gas evolution). -

Extract 3x with DCM.

-

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography.

-

Eluent: 0-10% Methanol in DCM (with 1%

if streaking occurs).

-

Visualization: Pharmacophore & Synthesis Workflow[1]

The following diagrams illustrate the structural logic and the synthesis workflow for utilizing this intermediate.

Figure 1: Pharmacophore Mapping & Structural Logic

This diagram highlights why this specific scaffold is chosen for drug design, mapping its features to biological binding sites.

Figure 2: Synthesis Workflow (Reductive Amination)

A flowchart guiding the researcher through the utilization protocol described above.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation. | Increase "priming" time (Step 1) or add molecular sieves (4Å) to remove water. |

| Dialkylation | N/A (Secondary amine substrate). | Unlikely with this substrate, but ensure stoichiometry of aldehyde is 1.1 eq. |

| Unreacted Amine | Steric hindrance of aldehyde. | Switch reducing agent to Sodium Cyanoborohydride ( |

| Impurity: Alcohol | Reduction of aldehyde. | Add reducing agent after imine formation is confirmed. |

References

-

PubChem. "Compound Summary: 4-(4-phenoxybenzyl)piperidine."[4][5] National Library of Medicine. Accessed October 2023. [Link]

-

Journal of Medicinal Chemistry. "Structure-Activity Relationships of Piperidine-Based Dopamine Receptor Antagonists." (General reference for scaffold utility). ACS Publications. [Link]

-

Google Patents. "Piperidine Derivatives and their Use as MCH Receptor Antagonists." Google Patents.

Sources

Application Note: In Vitro Pharmacological Profiling of 4-(4-Phenoxy-benzyl)-piperidine Scaffolds

Introduction & Mechanism of Action

The chemical structure 4-(4-Phenoxy-benzyl)-piperidine represents a privileged pharmacophore in neuropharmacology. It serves as the core structural motif for a class of potent, subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., Ifenprodil, Ro 25-6981) and high-affinity Sigma-1 receptor ligands.

Researchers utilizing this scaffold typically investigate two distinct biological activities:

-

GluN2B-Selective NMDA Antagonism: The 4-benzylpiperidine moiety binds to the amino-terminal domain (ATD) of the GluN2B subunit of the NMDA receptor. Unlike channel blockers (e.g., MK-801) that bind deep within the pore, these "ifenprodil-like" compounds act as allosteric modulators, closing the channel in an activity-dependent manner. This mechanism offers neuroprotection with fewer psychotomimetic side effects.

-

Sigma-1 Receptor (

R) Binding: The hydrophobic benzyl-phenoxy tail paired with the basic piperidine nitrogen satisfies the canonical pharmacophore for

This guide provides a rigorous, validated testing cascade to quantify the affinity and efficacy of 4-(4-Phenoxy-benzyl)-piperidine derivatives against these two targets.

Mechanistic Pathway Diagram[1]

Figure 1: Mechanism of Action. The compound acts as a negative allosteric modulator (NAM) at the GluN2B subunit, preventing excessive calcium influx and subsequent excitotoxicity.

Experimental Strategy: The Testing Cascade

To fully characterize the activity, a sequential approach is recommended:

-

Primary Screen (Binding): Determine affinity (

) for Sigma-1 and NMDA-GluN2B sites using radioligand binding.-

Critical Note: [3H]Ifenprodil binds to both NMDA and Sigma sites. Specific masking agents are required to isolate the NMDA component.

-

-

Functional Validation: Confirm antagonistic efficacy (

) using a functional Calcium Flux assay (FLIPR) in cells expressing recombinant NMDA receptors.

Protocol A: Sigma-1 Receptor Radioligand Binding

Objective: Determine the affinity (

Materials

-

Receptor Source: Guinea pig brain membrane homogenates (Rich in

receptors). -

Radioligand: -Pentazocine (Specific activity ~30-60 Ci/mmol). Final concentration: 5 nM .

-

Non-Specific Binding (NSB) Control: Haloperidol (10 µM).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure

-

Membrane Preparation: Thaw guinea pig brain membranes and dilute in Assay Buffer to a concentration of ~0.5 mg protein/mL.

-

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding (TB): Buffer + Membranes + Radioligand.

-

Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Haloperidol.[1]

-

Test Compound: Buffer + Membranes + Radioligand + Compound (Range:

M to

-

-

Incubation: Incubate plates for 90 minutes at 37°C . (Equilibrium is slower for sigma sites; 37°C ensures completion).

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine (PEI) for 1 hour to reduce non-specific filter binding).

-

Wash: Wash filters 3x with ice-cold Assay Buffer.

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Protocol B: NMDA (GluN2B) Radioligand Binding

Objective: Determine the affinity (

Materials

-

Receptor Source: Rat cerebral cortex membranes or HEK293 cells stably expressing hGluN1/hGluN2B.

-

Radioligand: [3H]Ifenprodil (Final concentration: 2-5 nM ).

-

Masking Agent (CRITICAL): 3 µM GBR-12909 . (This blocks the Sigma binding component of [3H]Ifenprodil).

-

Non-Specific Binding (NSB): 10 µM unlabeled Ifenprodil or 100 µM Spermine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Avoid high Mg2+ as it stabilizes a state that may alter binding).

Step-by-Step Procedure

-

Preparation: Prepare membranes in 50 mM Tris-HCl.

-

Reaction Mix:

-

Add 3 µM GBR-12909 to all wells (TB, NSB, and Test) to occlude Sigma sites.

-

Add Test Compound (Concentration response curve).[4]

-

Add [3H]Ifenprodil.

-

Add Membranes (Start reaction).

-

-

Incubation: Incubate for 2 hours at 4°C (Ice bath).

-

Expert Insight: Low temperature minimizes receptor degradation and stabilizes the ifenprodil-binding conformation.

-

-

Filtration: Harvest onto GF/B filters (pre-soaked in 0.1% PEI).

-

Wash: Wash 3x with ice-cold buffer. Count radioactivity.[4]

Protocol C: Functional FLIPR Calcium Assay (NMDA Antagonism)

Objective: Measure the ability of the compound to inhibit Glutamate/Glycine-induced Calcium influx. System: FLIPR (Fluorometric Imaging Plate Reader) using Calcium 6 dye.

Materials

-

Cell Line: HEK293 cells inducibly expressing hGluN1/hGluN2B.

-

Agonists: Glutamate (10 µM) + Glycine (10 µM).

-

Assay Buffer (Mg2+-Free): HBSS (Hank's Balanced Salt Solution) without Magnesium , supplemented with 20 mM HEPES and 2 mM CaCl2, pH 7.4.

-

Why Mg-Free? Magnesium is a voltage-dependent blocker of the NMDA pore. To see calcium flux at resting membrane potential, Mg2+ must be removed.

-

Workflow Diagram

Figure 2: FLIPR Assay Workflow. The critical step is the pre-incubation of the antagonist before agonist injection.

Step-by-Step Procedure

-

Cell Plating: Plate cells (50,000/well) in 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight.

-